N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide
Description
This compound features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core, a sulfonylethyl linker, and a terminal 3-phenylpropanamide group. The 6,7-dimethoxy substitution is a hallmark of compounds targeting biological pathways such as P-glycoprotein (P-gp) inhibition, while the sulfonyl and amide groups enhance solubility and binding affinity .
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBBCAYYUIYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide involves several key steps:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : This intermediate is synthesized by the Pictet-Spengler reaction, which involves the cyclization of a suitable precursor with formaldehyde and an acidic catalyst.
Sulfonylation: : Introduction of the sulfonyl group is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.
Amidation: : The final step involves coupling the sulfonylated intermediate with 3-phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound could be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow synthesis could also be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methoxy groups to form quinones.
Reduction: : Reduction can occur at the amide bond or sulfonyl group using strong reducing agents.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or borane in tetrahydrofuran are common reducing agents.
Substitution: : Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: : Quinones and related oxidation products.
Reduction: : Reduced amide or sulfonyl derivatives.
Substitution: : N-substituted or S-substituted analogs.
Scientific Research Applications
Chemistry: : Used as an intermediate in organic synthesis for the creation of more complex molecules.
Biology: : Potential use in enzyme inhibition studies due to its ability to interact with various biological targets.
Medicine: : Could be explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: : Utilized in the development of new materials or as a catalyst in specific industrial processes.
Mechanism of Action
Molecular Targets and Pathways
The compound can exert its effects by binding to specific enzymes or receptors, inhibiting or modifying their activity. The methoxy groups might interact with hydrophobic pockets, while the sulfonyl and amide groups could form hydrogen bonds with target molecules, affecting cellular pathways related to its target.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide, a complex organic compound, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C38H38N4O6
- Molecular Weight : 646.75 g/mol
- CAS Number : 206873-63-4
- Purity : 95% .
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Inhibition of Chitin Synthesis : Compounds in the same structural family have been shown to inhibit chitin synthesis in insects. This is significant for developing insecticides targeting pests like Chilo suppressalis and Spodoptera litura . The inhibition mechanism is primarily through interference with the enzymatic pathways involved in chitin biosynthesis.
- Antioxidant Activity : Similar isoquinoline derivatives have demonstrated antioxidant properties, which may contribute to their therapeutic potential in various diseases characterized by oxidative stress .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering benefits in conditions like pulmonary fibrosis .
Table 1: Summary of Biological Activities
Case Study: Insecticidal Activity
A study focused on the larvicidal activity of structurally related compounds showed that modifications at the phenyl moiety significantly influenced their effectiveness against C. suppressalis. The introduction of electron-donating groups enhanced activity due to increased hydrophobic interactions with target sites .
Q & A
Q. What synthetic pathways are effective for synthesizing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting with substituted isoquinoline precursors. For example:
Sulfonation : React 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with sulfonylating agents (e.g., chlorosulfonic acid) to introduce the sulfonyl group.
Alkylation : Couple the sulfonated intermediate with a bromoethylamine derivative to form the ethylsulfonamide linkage.
Amidation : React the intermediate with 3-phenylpropanoyl chloride under Schotten-Baumann conditions.
- Optimization : Use anhydrous solvents (e.g., dichloromethane) and catalytic DMAP to enhance reaction efficiency .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methoxy groups at C6/C7 of isoquinoline) .
- Mass Spectrometry (MS) : HRMS to confirm molecular weight (e.g., [M+H] ion at m/z 487.18) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm sulfonamide bond geometry .
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .
Advanced Research Questions
Q. How can researchers assess the compound’s biological activity against sigma-2 receptors (TMEM97) in cellular models?
- Methodological Answer :
- Gene Knockout Models : Use CRISPR/Cas9 to generate TMEM97 knockout cells (e.g., HEK293) and compare viral uptake (e.g., SARS-CoV-2 pseudovirus) between wild-type and knockout lines .
- Binding Assays : Radiolabeled analogs (e.g., I derivatives) to quantify receptor affinity via competitive displacement assays .
- Functional Readouts : Measure intracellular calcium flux or caspase-3 activation to evaluate apoptosis modulation .
- Controls : Include non-specific ligands (e.g., PB28) to validate receptor specificity .
Q. What experimental design considerations are critical for in vivo pharmacological testing?
- Methodological Answer :
- Dose Optimization : Conduct pilot studies in rodents to establish MTD (maximum tolerated dose) using body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST) .
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life, bioavailability, and blood-brain barrier penetration .
- Endpoint Selection : Prioritize disease-relevant endpoints (e.g., tumor volume in cancer models) over surrogate markers.
- Statistical Power : Employ factorial design (e.g., 2 designs) to test dose-response interactions while minimizing animal use .
Q. How should researchers address contradictory data in receptor binding vs. functional activity assays?
- Methodological Answer :
- Replicate Experiments : Ensure consistency across ≥3 independent replicates with blinded analysis .
- Orthogonal Assays : Cross-validate binding data with SPR (surface plasmon resonance) and functional data with electrophysiology (e.g., patch-clamp for ion channel modulation) .
- Theoretical Alignment : Reconcile discrepancies using molecular docking (e.g., AutoDock Vina) to predict binding modes versus observed functional outcomes .
Q. What strategies integrate findings into broader theoretical frameworks (e.g., sigma receptor roles in neurodegeneration)?
- Methodological Answer :
- Meta-Analysis : Compare the compound’s potency (IC) with known sigma-2 ligands (e.g., SM-21) in published neurodegeneration models .
- Pathway Mapping : Use RNA-Seq to identify differentially expressed genes (e.g., complement activation pathways) and link to disease mechanisms .
- Collaborative Models : Partner with computational biologists to build predictive QSAR (quantitative structure-activity relationship) models for scaffold optimization .
Methodological Challenges & Solutions
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Process Control : Implement inline FTIR or PAT (process analytical technology) to monitor intermediate formation in real-time .
- Solvent Selection : Replace pyridine (toxic) with DMAP/EtN in greener solvents (e.g., cyclopentyl methyl ether) .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove excess sulfonyl chlorides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
